1,6-Diazaspiro[3.5]nonan-2-one is a bicyclic compound featuring a unique spiro structure that incorporates two nitrogen atoms within its ring system. The molecular formula for this compound is with a molecular weight of approximately 140.18 g/mol. Its distinctive structural configuration includes a spiro connection between a six-membered and a five-membered nitrogen-containing ring, making it an interesting subject of study in medicinal chemistry and organic synthesis. The compound has garnered attention for its potential applications in oncology, particularly as a covalent inhibitor of the KRAS G12C protein, which is significant in cancer biology and treatment strategies.
1,6-Diazaspiro[3.5]nonan-2-one can be classified under the category of spirocyclic compounds and diazaspiro compounds. It is particularly noted for its role as an inhibitor in biochemical pathways associated with cancer progression.
The synthesis of 1,6-Diazaspiro[3.5]nonan-2-one can be achieved through several organic synthetic routes. A common approach involves the cyclization of suitable precursors containing both nitrogen and carbon functionalities.
Technical Details:
For example, one reported method involves starting from commercially available precursors and employing Buchwald–Hartwig amination followed by alkylation reactions to yield the desired compound efficiently .
The molecular structure of 1,6-Diazaspiro[3.5]nonan-2-one consists of:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O |
Molecular Weight | 140.18 g/mol |
Structural Features | Spirocyclic with two nitrogen atoms |
1,6-Diazaspiro[3.5]nonan-2-one has been studied for its reactivity as a covalent inhibitor of proteins involved in oncogenic signaling pathways. It primarily interacts with specific amino acid residues (e.g., cysteine) in target proteins.
Technical Details:
Experimental studies have shown that derivatives of this compound maintain favorable metabolic stability and exhibit dose-dependent antitumor effects in preclinical models .
The biological activity of 1,6-Diazaspiro[3.5]nonan-2-one is primarily centered around its role as an inhibitor of the KRAS G12C protein.
Data:
Pharmacokinetic evaluations suggest that 1,6-Diazaspiro[3.5]nonan-2-one exhibits stability in biological systems, indicating potential for clinical application .
Relevant analyses indicate that modifications to the structure can influence both solubility and biological activity .
The primary application of 1,6-Diazaspiro[3.5]nonan-2-one lies in cancer therapeutics as a covalent inhibitor targeting KRAS G12C mutations. Its selective inhibition of this oncogenic protein positions it as a candidate for developing novel anticancer agents.
Additionally, due to its unique structural properties, it may also find applications in drug design and development beyond oncology, potentially influencing other therapeutic areas involving similar molecular interactions .
The diazaspiro[3.5]nonane skeleton is typically constructed via intramolecular cyclization or [3+2] annulation. A prominent approach involves ethylmalonic ester and ammonium acetate in refluxing ethanol (80°C), where ammonium acetate acts as a nitrogen source, facilitating imine formation. Subsequent nucleophilic attack by the ester’s enolate initiates ring closure, yielding the spirocyclic framework in moderate yields (41%) [2]. Alternative protocols employ Horner-Wadsworth-Emmons (HWE) olefination, where phosphonate-stabilized carbanions attack cyclic nitrones, followed by spontaneous lactamization. This cascade reaction enables rapid access to functionalized intermediates with >20:1 exo selectivity when catalyzed by zinc triflate [2]. For N-unprotected variants, reductive cyclization using zinc powder and ammonium chloride in acetone converts nitro groups to amines, triggering spontaneous ring formation under basic conditions without acidic catalysts .
Asymmetric hydrogenation is critical for installing chiral centers in diazaspiro systems. Lithium borohydride in THF (0°C) reduces imine intermediates to secondary amines with high diastereoselectivity, leveraging lithium’s chelating ability to stabilize transition states [2]. For N-aryl derivatives, palladium-catalyzed hydrogenation (10 atm H₂) saturates olefinic bonds while preserving acid-labile groups like pivaloyl moieties. A patent describes hydrogenation of nitro precursors using ammonium chloride and zinc powder in acetone/water, achieving quantitative cyclization via in situ amine generation . This method avoids harsh reagents, making it compatible with base-sensitive functionalities.
Selective N-functionalization requires orthogonal protection due to the differential reactivity of the scaffold’s two nitrogen atoms. The Boc (tert-butyloxycarbonyl) group is routinely employed to shield the more nucleophilic ring nitrogen (N1), as demonstrated in the synthesis of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate . After functionalization at N6, Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the secondary amine for further modification. For acid-sensitive intermediates, Cbz (benzyloxycarbonyl) protection is preferred, removable via hydrogenolysis with Pd/C. Schotten-Baumann conditions (pivaloyl chloride/aqueous NaOH) enable selective N-acylation at N6 while preserving lactam NH groups, preventing overfunctionalization [2].
Late-stage diversification leverages cross-coupling reactions. Suzuki-Miyaura arylation of brominated spiro intermediates with arylboronic acids uses Pd(OAc)₂/P(o-tolyl)₃ in DMF, installing aryl groups at C3 with 65% yield [2] . For N-linked modifications, Buchwald-Hartwig amination couples aryl halides with diazaspiro amines, employing Pd₂(dba)₃ and XantPhos in toluene at 80°C. In the synthesis of benzothiolopyrimidine conjugates, Heck coupling attaches (E)-2-phenylethenyl groups using Pd(OAc)₂ and triethylamine, achieving >95% E-selectivity . These reactions tolerate ketone and lactam functionalities within the core.
Solvent choice profoundly impacts cyclization efficiency and scalability. Laboratory-scale syntheses use ethanol or THF for their ability to solubilize polar intermediates, but industrial processes substitute THF with methyl tert-butyl ether (MTBE) to minimize peroxide formation risks [2] . Cyclizations proceed optimally at 80°C, while reductions require cryogenic conditions (0°C) to control exotherms. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes. Post-reaction workup employs dichloromethane (DCM) for liquid-liquid extraction, followed by antisolvent precipitation with cyclohexane, achieving 85% recovery . Catalyst recycling is enabled by aqueous/organic biphasic systems, reducing Pd leaching in coupling reactions.
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Type | Optimal Solvent | Catalyst/Reagent | Yield (%) | Scalability Advantage |
---|---|---|---|---|
Reductive cyclization | Acetone/H₂O | Zn/NH₄Cl | Quantitative | Avoids acidic/oxidative conditions |
Suzuki coupling | DMF | Pd(OAc)₂/P(o-Tol)₃ | 65 | Tolerant of ketone groups |
Boc deprotection | DCM | TFA | 90 | Preserves stereochemistry |
Pivaloylation | H₂O/CH₂Cl₂ | NaOH/PivCl | 78 | Selective monoacylation |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0